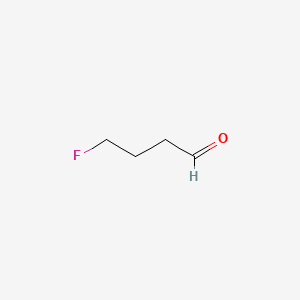

4-Fluorobutanal

描述

属性

IUPAC Name |

4-fluorobutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLHRUFFEZANKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196769 | |

| Record name | Butanal, 4-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-74-8 | |

| Record name | Butyraldehyde, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 4-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluorobutanal from 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 4-fluorobutanal, a valuable fluorinated building block in medicinal chemistry and drug development, starting from the readily available bulk chemical, 1,4-butanediol (B3395766). The synthesis follows a three-stage process: selective protection of one hydroxyl group of 1,4-butanediol, nucleophilic fluorination of the remaining hydroxyl group, and subsequent deprotection followed by oxidation to the target aldehyde. This guide provides detailed experimental protocols for each key transformation, a summary of quantitative data, and a visual representation of the overall workflow.

Synthetic Strategy Overview

The direct selective monofluorination of 1,4-butanediol presents a significant challenge due to the similar reactivity of the two primary hydroxyl groups, often leading to a mixture of mono- and di-fluorinated products. To circumvent this, a protection group strategy is employed. This involves the selective protection of one hydroxyl group, allowing for the specific fluorination of the other. Subsequent deprotection and oxidation yield the desired this compound.

The overall synthetic pathway can be summarized as follows:

-

Monoprotection of 1,4-Butanediol: Selective protection of one hydroxyl group of 1,4-butanediol as a tetrahydropyranyl (THP) ether.

-

Fluorination of Mono-protected 1,4-Butanediol: Conversion of the free hydroxyl group to a fluoride (B91410) using a nucleophilic fluorinating agent.

-

Deprotection and Oxidation: Removal of the THP protecting group followed by oxidation of the resulting 4-fluorobutan-1-ol to this compound.

Experimental Protocols

Stage 1: Selective Monoprotection of 1,4-Butanediol

The selective monotetrahydropyranylation of 1,4-butanediol can be efficiently achieved using a flow reactor system, which offers improved selectivity over conventional batch processes.[1]

Materials:

-

1,4-Butanediol

-

3,4-Dihydro-2H-pyran (DHP)

-

10-Camphorsulfonic acid (CSA)

-

Tetrahydrofuran (THF)

Equipment:

-

Syringe pump

-

T-shaped mixer

-

Teflon® reaction tube

Procedure:

-

Prepare two solutions:

-

Solution A: A solution of 1,4-butanediol (2.0 M) and 3,4-dihydro-2H-pyran (2.4 M, 1.2 equivalents) in tetrahydrofuran.

-

Solution B: A solution of 10-camphorsulfonic acid in tetrahydrofuran.

-

-

Using a syringe pump, introduce Solution A and Solution B into a T-shaped mixer at room temperature, each at a flow rate of 0.1 mL/min.

-

Pass the resulting mixture through a Teflon® reaction tube (inner diameter: 1.0 mm). The length of the tube will determine the reaction time.

-

After the system reaches a steady state (typically after 10 minutes of elution), collect the reaction mixture in a flask containing triethylamine to quench the acid catalyst.

-

Concentrate the mixture in vacuo.

-

Purify the residue by column chromatography on silica (B1680970) gel to isolate 4-((tetrahydro-2H-pyran-2-yl)oxy)butan-1-ol.

Stage 2: Fluorination of 4-((tetrahydro-2H-pyran-2-yl)oxy)butan-1-ol

The free hydroxyl group of the mono-protected diol is then converted to a fluoride using a nucleophilic fluorinating agent such as Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride). Deoxofluor® is known to be more thermally stable than other similar reagents like DAST.[2][3]

Materials:

-

4-((tetrahydro-2H-pyran-2-yl)oxy)butan-1-ol

-

Deoxofluor®

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve 4-((tetrahydro-2H-pyran-2-yl)oxy)butan-1-ol (1 equivalent) in anhydrous dichloromethane in a dry reaction flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Deoxofluor® (typically 1.1-1.5 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-fluorobutoxy)tetrahydro-2H-pyran.

Stage 3: Deprotection and Oxidation to this compound

The final stage involves the removal of the THP protecting group under acidic conditions, followed by the oxidation of the resulting 4-fluorobutan-1-ol to the target aldehyde, this compound. Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.

Materials:

-

2-(4-fluorobutoxy)tetrahydro-2H-pyran

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Methanol (B129727) or ethanol

Procedure:

-

Dissolve 2-(4-fluorobutoxy)tetrahydro-2H-pyran in methanol or ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid with a base such as triethylamine or a saturated solution of NaHCO₃.

-

Remove the solvent under reduced pressure.

-

The crude 4-fluorobutan-1-ol can often be used in the next step without further purification. If necessary, it can be purified by distillation or column chromatography.

Three reliable methods for the oxidation of 4-fluorobutan-1-ol to this compound are presented below. The choice of method may depend on the availability of reagents, scale of the reaction, and desired purity of the final product.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature.[4][5]

Materials:

-

4-Fluorobutan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

-

Dissolve 4-fluorobutan-1-ol (1 equivalent) in anhydrous dichloromethane in a dry reaction flask.

-

Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution at room temperature with stirring.

-

Monitor the reaction by TLC (typically complete within 1-3 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate carefully in vacuo to obtain crude this compound. Due to its volatility, care should be taken during solvent removal.

Method B: Swern Oxidation

The Swern oxidation is another mild and widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.[6][7][8]

Materials:

-

4-Fluorobutan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO (2.2-3.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for 15-30 minutes, add a solution of 4-fluorobutan-1-ol (1 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature at -78 °C.

-

Stir the reaction mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature.

-

Add water to quench the reaction.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo to yield crude this compound.

Method C: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile oxidizing agent for converting primary alcohols to aldehydes.

Materials:

-

4-Fluorobutan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

Procedure:

-

Suspend PCC (1.5 equivalents) in anhydrous dichloromethane in a dry flask.

-

Add a solution of 4-fluorobutan-1-ol (1 equivalent) in anhydrous dichloromethane to the suspension.

-

Stir the mixture at room temperature until the reaction is complete as monitored by TLC (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Carefully concentrate the filtrate in vacuo to obtain crude this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for each step of the synthesis. Please note that yields are highly dependent on the specific reaction conditions and purification techniques.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| 1 | Monoprotection | 1,4-Butanediol, DHP, CSA | THF | Room Temp | Flow | >80 |

| 2 | Fluorination | Mono-THP-protected 1,4-butanediol, Deoxofluor® | DCM | 0 to Room Temp | Overnight | 70-85 |

| 3a | Deprotection | THP-protected 4-fluorobutanol, p-TsOH | Methanol | Room Temp | 1-4 h | >95 |

| 3b | Oxidation (DMP) | 4-Fluorobutan-1-ol, DMP | DCM | Room Temp | 1-3 h | 85-95 |

| 3b | Oxidation (Swern) | 4-Fluorobutan-1-ol, (COCl)₂, DMSO, Et₃N | DCM | -78 to Room Temp | 2-3 h | 80-90 |

| 3b | Oxidation (PCC) | 4-Fluorobutan-1-ol, PCC | DCM | Room Temp | 1-3 h | 80-90 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from 1,4-butanediol.

Caption: Synthetic workflow for this compound.

This in-depth guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 1,4-butanediol. The presented methods are well-established in organic synthesis and can be adapted to various laboratory scales. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

- 1. scirp.org [scirp.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. synarchive.com [synarchive.com]

- 8. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Spectroscopic data of 4-Fluorobutanal (NMR, IR, MS)

A Comprehensive Guide to the Spectroscopic Data of 4-Fluorobutanal

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally-derived spectra for this specific compound, this guide presents a synthesized dataset based on characteristic values for similar aliphatic aldehydes and fluoroalkanes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four different proton environments in this compound.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 9.5 - 10.5[1] | Triplet (t) | 1H | H-1 (Aldehyde) |

| b | 2.4 - 2.7 | Triplet of triplets (tt) | 2H | H-2 |

| c | 1.8 - 2.2 | Multiplet (m) | 2H | H-3 |

| d | 4.4 - 4.6 | Triplet of triplets (tt) | 2H | H-4 (adjacent to F) |

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum is expected to display four signals, one for each carbon atom in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 190 - 200[2][3] | C-1 (Carbonyl) |

| 2 | 40 - 50 | C-2 |

| 3 | 20 - 30 | C-3 |

| 4 | 80 - 85 (Coupled to F) | C-4 (adjacent to F) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and fluoroalkane functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium - Strong | C-H Stretch (alkane)[4][5] |

| 2850 & 2750 | Medium (two bands) | C-H Stretch (aldehyde)[4][5][6] |

| 1740 - 1720 | Strong | C=O Stretch (aldehyde)[4][5][6] |

| 1470 - 1450 | Medium | C-H Bend (alkane) |

| 1100 - 1000 | Strong | C-F Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns for aliphatic aldehydes.

| m/z | Relative Intensity | Assignment |

| 90 | Moderate | [M]⁺ (Molecular Ion) |

| 89 | Moderate | [M-H]⁺ |

| 61 | Moderate | [M-CHO]⁺ |

| 44 | High | McLafferty rearrangement product[7][8] |

| 29 | High | [CHO]⁺[8] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[9] An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing (0 ppm).[10]

Instrumentation and Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.[11]

-

For ¹H NMR, a standard pulse sequence is used. Data is typically acquired over a spectral width of 0-12 ppm.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling.[11] The spectral width is typically 0-220 ppm.[12]

-

The acquired Free Induction Decay (FID) is then Fourier transformed to produce the NMR spectrum.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr).[13][14]

-

A second salt plate is placed on top to create a thin liquid film.[13][14]

Instrumentation and Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For a volatile compound like this compound, a direct injection of a dilute solution (e.g., in dichloromethane (B109758) or ether) is appropriate. For trace analysis, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by headspace analysis can be employed to enhance sensitivity and chromatographic performance.[16][17][18]

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injector: The sample is injected into a heated inlet (e.g., 250°C) in splitless mode for higher sensitivity.[19]

-

Column: A capillary column (e.g., DB-WAX or similar) is used to separate the components of the sample.[20]

-

Oven Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. A typical program might start at 40°C, hold for a few minutes, and then ramp to a higher temperature (e.g., 250°C).[20]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.[19]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detector: The detector records the abundance of each ion, generating the mass spectrum.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

A Technical Guide to the Reactivity of the Aldehyde Group in 4-Fluorobutanal

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 4-fluorobutanal. It serves as a technical resource for professionals in organic synthesis and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways. The presence of a fluorine atom at the γ-position introduces unique electronic effects that modulate the reactivity of the carbonyl group, making this compound a valuable and versatile building block in the synthesis of complex molecules, including fluorinated pharmaceuticals and advanced materials.[1]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the oxidation of the corresponding alcohol, 4-fluorobutanol, or the direct fluorination of butanal. The choice of method often depends on the desired scale, yield, and tolerance for specific reaction conditions.

Oxidation of 4-Fluorobutanol

Oxidation of the primary alcohol 4-fluorobutanol is a highly effective method for synthesizing this compound with good control over the reaction and prevention of over-oxidation to the carboxylic acid.[1]

Table 1: Comparison of Oxidation Methods for 4-Fluorobutanol

| Oxidation Method | Reagents | Typical Yield | Key Advantages |

| TEMPO-Mediated Oxidation | TEMPO, Sodium hypochlorite (B82951) (NaOCl) | 80–90% | Mild conditions, high selectivity, preserves fluorine.[1] |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Et₃N | 65–75% | Compatible with acid-sensitive functional groups.[1] |

Fluorination of Butanal

Direct fluorination of butanal offers an alternative route, employing specialized fluorinating agents to introduce the fluorine atom.

Table 2: Comparison of Fluorinating Agents for Butanal

| Fluorinating Agent | Reagents | Typical Yield | Key Features |

| XtalFluor-E | [Et₂NSF₂]BF₄, Acetonitrile | 70–85% | Thermally stable, enhanced safety, electrophilic mechanism.[1] |

| Diethylaminosulfur Trifluoride (DAST) | DAST, Anhydrous DCM or THF | - | Nucleophilic fluorinating agent, requires low temperatures.[1] |

Experimental Protocols: Synthesis

Protocol 2.1: TEMPO-Mediated Oxidation of 4-Fluorobutanol[1]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobutanol (1.0 eq) in dichloromethane (B109758) (DCM). Cool the solution to 0-5°C using an ice bath.

-

Catalyst Addition: Add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.01-0.05 eq) to the solution.

-

Oxidation: Slowly add a solution of sodium hypochlorite (NaOCl) (1.1 eq) while maintaining the temperature between 0-5°C. The reaction is typically biphasic (water-DCM).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via distillation or column chromatography to yield this compound.

Protocol 2.2: Swern Oxidation of 4-Fluorobutanol[1]

-

Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (2.0 eq) to the solution and stir for 15 minutes.

-

Alcohol Addition: Add a solution of 4-fluorobutanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60°C. Stir for 30-45 minutes.

-

Base Quench: Add triethylamine (B128534) (Et₃N) (5.0 eq) to the mixture and stir for an additional 30 minutes, then allow the reaction to warm to room temperature.

-

Work-up: Add water to quench the reaction. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Caption: General synthetic pathways involving this compound.

Reactivity of the Aldehyde Group

The carbonyl group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[2][3] The presence of the highly electronegative fluorine atom at the γ-position exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds. This effect, although attenuated by distance, increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making this compound generally more reactive towards nucleophiles than its non-fluorinated counterpart, butanal.[4][5]

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, forming 4-fluorobutanoic acid.[1] This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).

Caption: Oxidation of this compound to 4-fluorobutanoic acid.

Reduction

Conversely, the aldehyde can be reduced to a primary alcohol, yielding 4-fluorobutanol.[1] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling.[3]

Caption: Reduction of this compound to 4-fluorobutanol.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[6] A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated.

This compound reacts with Grignard reagents (R-MgX) to form secondary alcohols after an acidic workup.[7][8] The Grignard reagent acts as a potent carbon-based nucleophile, adding an alkyl or aryl group to the carbonyl carbon.[9][10]

Caption: Logical workflow for the Grignard reaction with this compound.

Protocol 3.1: Grignard Reaction with this compound

-

Setup: Assemble a flame-dried, three-neck flask with a dropping funnel, reflux condenser, and nitrogen/argon inlet. Add magnesium turnings (1.2 eq) to the flask.

-

Reagent Formation: Add a solution of the appropriate alkyl or aryl halide (R-X) (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction may need gentle heating or a crystal of iodine to initiate. Once started, the reaction is exothermic. Maintain a gentle reflux until the magnesium is consumed.

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of this compound (1.0 eq) in anhydrous ether dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Extract the mixture with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary alcohol by column chromatography or distillation.

The Wittig reaction transforms the aldehyde group of this compound into an alkene.[11] This is achieved by reacting the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base.[12][13] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

Protocol 3.2: Wittig Reaction with this compound

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF or diethyl ether. Cool the suspension to 0°C or -78°C, depending on the base used.

-

Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide (often orange or red) persists. Stir for 30-60 minutes.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution at the same low temperature.

-

Reaction: After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water.

-

Extraction: Extract the mixture with a nonpolar solvent like hexane (B92381) or ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by precipitation or column chromatography to yield the pure alkene product.

Caption: Key stages of the Wittig reaction mechanism.

Condensation Reactions

This compound can participate in crossed or mixed aldol (B89426) condensation reactions.[14] Since it possesses α-hydrogens, it can be deprotonated to form an enolate and act as a nucleophile. However, due to its enhanced electrophilicity, it is an excellent candidate to act as the electrophilic partner (the "acceptor") in a directed aldol condensation with a different ketone or aldehyde enolate. The reaction forms a β-hydroxy aldehyde, which may subsequently dehydrate to form an α,β-unsaturated aldehyde.[14][15]

Protocol 3.3: Directed Aldol Condensation (this compound as Electrophile)

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone or aldehyde partner (e.g., acetone) (1.0 eq) in anhydrous THF. Cool to -78°C. Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.05 eq) dropwise to form the lithium enolate. Stir for 1 hour at -78°C.

-

Aldehyde Addition: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78°C.

-

Reaction: Stir the mixture at -78°C for 1-2 hours, monitoring by TLC.

-

Work-up: Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction: Extract the product with diethyl ether or ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the β-hydroxy carbonyl product by flash column chromatography.

References

- 1. Buy this compound | 462-74-8 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jackwestin.com [jackwestin.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. leah4sci.com [leah4sci.com]

- 8. adichemistry.com [adichemistry.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. magritek.com [magritek.com]

- 15. beyondbenign.org [beyondbenign.org]

4-Fluorobutanal: An Elusive Building Block in Organic Synthesis

Despite the growing importance of fluorinated molecules in pharmaceuticals, agrochemicals, and materials science, a comprehensive examination of the available scientific literature reveals a notable scarcity of detailed applications for 4-fluorobutanal as a versatile building block in organic synthesis. While its structure suggests potential utility in a variety of classic carbonyl reactions, specific, well-documented examples with quantitative data and detailed experimental protocols are conspicuously absent from readily accessible chemical databases and research publications.

Physicochemical Properties

Based on available data, this compound is a fluorinated aldehyde with the chemical formula C₄H₇FO. A summary of its key physicochemical properties is presented in Table 1. The presence of a fluorine atom is known to influence the electronic properties of a molecule, which could potentially modulate the reactivity of the aldehyde group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇FO | PubChem |

| Molecular Weight | 90.10 g/mol | PubChem |

| CAS Number | 462-74-8 | PubChem |

Note: Experimental values for properties such as boiling point, density, and spectral data are not consistently reported in the surveyed literature.

Potential Synthetic Applications: A Theoretical Overview

Given the characteristic reactivity of aldehydes, this compound could theoretically serve as a valuable precursor in a range of organic transformations. The electron-withdrawing nature of the fluorine atom might influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates and selectivities compared to its non-fluorinated counterpart, butanal.

A logical workflow for the potential utilization of this compound in organic synthesis is depicted below. This diagram illustrates the theoretical reaction pathways that a typical aldehyde can undergo.

The Untapped Potential of 4-Fluorobutanal in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve pharmacological profiles. While significant attention has been given to fluorinated aromatic systems and trifluoromethyl groups, the potential of smaller, fluorinated aliphatic building blocks remains a promising and underexplored area. This technical guide focuses on 4-Fluorobutanal, a versatile four-carbon aldehyde, and explores its potential applications as a key intermediate in the synthesis of novel therapeutics. We will delve into its synthesis, reactivity, and prospective roles in drug design, including its use as a bioisosteric replacement and a scaffold for introducing the 4-fluorobutyl moiety into bioactive molecules. This document aims to provide researchers and drug development professionals with a comprehensive resource to unlock the potential of this valuable fluorinated building block.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into a drug molecule can have profound effects on its biological activity.[1] The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing how a drug interacts with its target.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and increase a drug's half-life in the body.[2] A common strategy in medicinal chemistry is bioisosteric replacement, where a hydrogen atom or a functional group is replaced by a fluorine atom or a fluorine-containing group to improve a molecule's drug-like properties.[3][4] For instance, replacing a metabolically labile methoxy (B1213986) group with a more stable fluoromethoxy group can lead to improved pharmacokinetic profiles.[1]

Synthesis of this compound

This compound is not as readily available as its corresponding alcohol, 4-fluorobutanol. However, it can be synthesized through the oxidation of 4-fluorobutanol using mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid. Two common and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Experimental Protocol 1: Swern Oxidation of 4-Fluorobutanol

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.[5][6]

Materials:

-

4-Fluorobutanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with anhydrous DCM and cooled to -78 °C in a dry ice/acetone bath.

-

Oxalyl chloride (1.2 equivalents) is added dropwise to the cooled DCM.

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. The mixture is stirred for 15 minutes.

-

A solution of 4-fluorobutanol (1.0 equivalent) in anhydrous DCM is then added dropwise, again maintaining a low temperature. The reaction is stirred for 30-45 minutes.

-

Triethylamine (5.0 equivalents) is added slowly to the reaction mixture, which is then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

-

Purification can be achieved via distillation or column chromatography.

Diagram of Swern Oxidation Workflow:

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 4-Fluorobutanol

The Dess-Martin periodinane oxidation is another mild method for converting primary alcohols to aldehydes, known for its operational simplicity and high yields.[7][8]

Materials:

-

4-Fluorobutanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate

-

Sodium thiosulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-fluorobutanol (1.0 equivalent) in anhydrous DCM is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The mixture is stirred vigorously until the solid byproducts dissolve.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography.

Diagram of Dess-Martin Oxidation Workflow:

Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.

Potential Applications of this compound in Medicinal Chemistry

The aldehyde functionality of this compound makes it a versatile intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are central to drug synthesis.

Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful method for synthesizing amines from aldehydes or ketones.[9] this compound can be reacted with a wide range of primary or secondary amines to generate novel 4-fluorobutyl-containing amines, which can be valuable scaffolds in drug discovery.

Experimental Protocol 3: Reductive Amination of this compound

Materials:

-

This compound

-

A primary or secondary amine (e.g., a drug-like scaffold)

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Standard laboratory glassware

Procedure:

-

To a solution of the amine (1.0 equivalent) in DCE or THF is added this compound (1.1 equivalents).

-

If the amine is an aniline (B41778) or a less reactive amine, a catalytic amount of acetic acid can be added.

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added in portions, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Diagram of Reductive Amination Workflow:

Caption: General workflow for synthesizing 4-fluorobutyl amines via reductive amination.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones.[10][11] this compound can be used in Wittig reactions to introduce the 4-fluorobutyl group into molecules containing a double bond, which can be a key structural motif in many drug classes.

Experimental Protocol 4: Wittig Reaction of this compound

Materials:

-

A phosphonium (B103445) ylide (e.g., prepared from a suitable phosphonium salt and a strong base)

-

This compound

-

Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, the phosphonium salt is suspended in anhydrous THF.

-

The suspension is cooled to an appropriate temperature (e.g., -78 °C or 0 °C), and a strong base (e.g., n-butyllithium or sodium hydride) is added to generate the ylide.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired alkene.

Diagram of Wittig Reaction Workflow:

Caption: General workflow for alkene synthesis using this compound in a Wittig reaction.

Bioisosteric Replacement

The 4-fluorobutyl group can serve as a bioisostere for other chemical groups, such as a butyl or a butoxy group.[3] Replacing a metabolically susceptible alkyl or alkoxy group with a 4-fluorobutyl group can block oxidation at the terminal position, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for drug candidates derived from this compound are not yet widely available in the public domain, we can extrapolate from the known effects of fluorine in medicinal chemistry to predict its potential impact on biological activity. The following table presents hypothetical data for an illustrative series of compounds targeting a generic kinase, demonstrating how the introduction of a 4-fluorobutyl group could influence potency and metabolic stability.

Table 1: Hypothetical Structure-Activity Relationship Data for a Kinase Inhibitor Series

| Compound ID | R Group | Kinase IC50 (nM) | Microsomal Stability (t½, min) |

| 1a | -CH₂CH₂CH₂CH₃ | 50 | 15 |

| 1b | -OCH₂CH₂CH₂CH₃ | 45 | 10 |

| 1c | -CH₂CH₂CH₂CH₂F | 25 | 45 |

| 1d | -OCH₂CH₂CH₂CH₂F | 20 | 60 |

Data are hypothetical and for illustrative purposes only.

In this hypothetical example, the introduction of a terminal fluorine atom (compounds 1c and 1d ) leads to a significant improvement in both inhibitory potency (lower IC50) and metabolic stability (longer half-life) compared to the non-fluorinated analogs (1a and 1b ). This illustrates the potential of the 4-fluorobutyl moiety to enhance drug-like properties.

Signaling Pathways and Mechanism of Action

A hypothetical drug candidate incorporating a 4-fluorobutyl group, for instance, a kinase inhibitor, would exert its effect by binding to the active site of the target kinase and inhibiting its activity. This would, in turn, block the downstream signaling cascade that is dysregulated in a particular disease state, such as cancer.

Diagram of a Generalized Kinase Signaling Pathway Modulation:

Caption: Generalized signaling pathway showing inhibition by a hypothetical drug.

Conclusion

This compound represents a valuable and underutilized building block in medicinal chemistry. Its straightforward synthesis from 4-fluorobutanol and the reactivity of its aldehyde group open up a wide range of possibilities for creating novel molecular architectures. The introduction of the 4-fluorobutyl moiety can be a strategic approach to enhance the potency, metabolic stability, and overall pharmacokinetic profile of drug candidates. This technical guide provides a foundational understanding and practical protocols to encourage the exploration and application of this compound in the ongoing quest for new and improved therapeutics. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully realize its potential in drug discovery.

References

- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

4-Fluorobutanal: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutanal is a valuable building block in organic synthesis, particularly in the preparation of fluorinated pharmaceutical compounds and other specialty chemicals. The presence of both a reactive aldehyde functional group and a fluorine atom imparts unique chemical properties that are advantageous in various synthetic transformations. However, the inherent reactivity of the aldehyde moiety also presents challenges regarding the compound's stability and requires careful consideration of storage and handling procedures to ensure its integrity and prevent degradation.

This technical guide provides an in-depth overview of the known stability characteristics of this compound and offers best-practice recommendations for its storage and handling. Due to the limited availability of specific stability data for this compound, this guide also draws upon the general chemical principles governing the stability of aldehydes and α-fluoroaldehydes to provide a comprehensive resource for laboratory professionals.

Chemical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H7FO | [1] |

| Molecular Weight | 90.10 g/mol | [1] |

| Boiling Point | 98.2 °C at 760 mmHg | [2] |

| Flash Point | 26.1 °C | [2] |

| Density | 0.925 g/cm³ | [2] |

| Refractive Index | 1.349 | [2] |

| InChI | InChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2 | [1] |

| SMILES | C(CC=O)CF | [1] |

Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its aldehyde functional group, which is susceptible to several degradation pathways. The presence of a fluorine atom at the 4-position can also influence the reactivity of the molecule.

Key Potential Degradation Pathways:

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids in the presence of air (oxygen) or other oxidizing agents. This is one of the most common degradation pathways for aldehydes.

-

Polymerization: Aldehydes, particularly in the absence of inhibitors and upon exposure to acidic or basic conditions, can undergo polymerization to form cyclic trimers (trioxanes) or linear polyacetals.

-

Aldol (B89426) Condensation: In the presence of acid or base catalysts, aldehydes with α-hydrogens can undergo aldol condensation, leading to the formation of β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. While this compound has α-hydrogens, this reaction is a consideration for other aldehydes.

The following diagram illustrates the primary potential degradation pathways for this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the quality of this compound, the following storage and handling procedures are recommended.

Storage:

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Inert Atmosphere: For optimal stability, especially for high-purity applications, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use tightly sealed containers made of an inert material, such as amber glass, to protect from light and moisture.

-

Inhibitors: For bulk quantities or long-term storage, the addition of a polymerization inhibitor may be considered.

Handling:

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid Contamination: Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Dispensing: When dispensing, use clean, dry equipment and minimize exposure to the atmosphere. For transfers, consider using techniques that minimize air exposure, such as cannulation under an inert atmosphere.

The following workflow diagram outlines the recommended procedures for handling and storing this compound.

Caption: Recommended workflow for handling and storage.

Experimental Protocols for Stability Assessment

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Relevant analytical standards for potential degradation products (if available)

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a Mass Spectrometer (MS)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled oven

-

Photostability chamber

Experimental Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 60 °C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable, validated stability-indicating HPLC method. A typical method might involve a C18 column with a gradient elution of water and acetonitrile.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Characterize the degradation products using MS and/or by comparison with reference standards.

-

Determine the primary degradation pathways based on the identified products.

-

Conclusion

This compound is a reactive chemical that requires careful storage and handling to maintain its purity and integrity. The primary degradation pathways are likely to involve oxidation, polymerization, and aldol condensation, which are common for aldehydes. By adhering to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light, and by following safe handling practices, researchers can minimize degradation and ensure the reliability of their experimental results. The provided hypothetical experimental protocol for a forced degradation study can serve as a template for laboratories wishing to perform a detailed stability assessment of this compound.

References

- 1. Butanal, 4-fluoro- | C4H7FO | CID 68043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 462-74-8 [chemnet.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. acdlabs.com [acdlabs.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. sgs.com [sgs.com]

Navigating the Landscape of a Niche Reagent: A Technical Guide to 4-Fluorobutanal

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a well-established strategy for enhancing therapeutic efficacy and material properties. 4-Fluorobutanal, a key fluorinated building block, offers a versatile platform for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and detailed experimental protocols for its synthesis and key reactions.

Commercial Availability and Suppliers

This compound (CAS No. 462-74-8) is a specialty chemical available from a select number of suppliers. While not as commonplace as other reagents, it can be procured in research and development quantities. The purity and available quantities vary between suppliers, and it is advisable to request a certificate of analysis for lot-specific data. Below is a summary of key suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | Notes |

| Smolecule | ≥95% | In Stock (Specific quantities not listed) | Provides general information and safety data. |

| ChemNet | Data not specified | Connects buyers with various suppliers | A platform to source the compound from multiple vendors. |

| PubChem Vendors | Varies by supplier | Varies by supplier | Lists multiple chemical vendors who have cataloged the compound. |

Note: Pricing information is generally available upon request from the suppliers.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C4H7FO | [1] |

| Molecular Weight | 90.1 g/mol | [1] |

| Boiling Point | 98.2°C at 760 mmHg | [2] |

| Density | 0.925 g/cm³ | [2] |

| Flash Point | 26.1°C | [2] |

| Refractive Index | 1.349 | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of its corresponding alcohol, 4-fluorobutanol. Several oxidation methods are applicable, with the Swern oxidation being a common and effective choice due to its mild reaction conditions.

Experimental Protocol: Swern Oxidation of 4-Fluorobutanol

This protocol outlines the synthesis of this compound from 4-fluorobutanol using a Swern oxidation.

Materials:

-

4-Fluorobutanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Oxalyl Chloride Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 4-fluorobutanol (1.0 equivalent) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30-45 minutes at this temperature.

-

Quenching with Triethylamine: Add triethylamine (TEA) (5.0 equivalents) to the reaction mixture, allowing it to warm to room temperature slowly.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, a saturated aqueous solution of NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography on silica (B1680970) gel.

Key Reactions of this compound

The aldehyde functionality of this compound makes it a versatile substrate for a variety of carbon-carbon bond-forming reactions, such as the Wittig reaction.

Experimental Protocol: Wittig Reaction of this compound

This protocol describes the olefination of this compound using a Wittig reagent to form a fluorinated alkene.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 4-fluoro-1-pentene.

Quality Control Workflow

Ensuring the purity and identity of this compound is critical for its successful application in research and development. A typical quality control workflow involves a combination of spectroscopic and chromatographic techniques.

Synthetic Pathway and a Key Reaction

The following diagram illustrates the synthesis of this compound from a common starting material, 1,4-butanediol, and its subsequent use in a Wittig reaction.

Conclusion

This compound is a valuable reagent for the introduction of a fluorinated butyl chain in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. While its commercial availability is limited to specialized suppliers, its synthesis from 4-fluorobutanol is a well-established procedure. The reactivity of its aldehyde group, particularly in reactions like the Wittig olefination, opens up a wide range of synthetic possibilities for drug discovery and material science professionals. A thorough quality control process is paramount to ensure the reliability of experimental outcomes.

References

4-Fluorobutanal: A Comprehensive Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobutanal is a valuable fluorinated building block in organic synthesis, prized for its versatility in the construction of complex molecules. The strategic introduction of a fluorine atom into the four-carbon aldehyde backbone imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive review of the synthesis of this compound, detailing various synthetic routes and experimental protocols. Furthermore, it explores the diverse applications of this compound as a key intermediate in the synthesis of bioactive molecules, with a focus on its role in the creation of fluorinated heterocycles. This guide aims to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, drug development, and agrochemical science.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. The most common and practical approach involves the oxidation of the corresponding alcohol, 4-fluorobutanol. Other reported methods include the direct fluorination of butanal and the hydrolysis of protected forms of the aldehyde.

Oxidation of 4-Fluorobutanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry, and several mild and selective methods are applicable to the synthesis of this compound from 4-fluorobutanol. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. Two widely employed and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (TEA). This method is known for its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of 4-Fluorobutanol

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of 4-fluorobutanol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added slowly to the reaction mixture, which is then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude this compound.

-

Purification is typically achieved by distillation or column chromatography on silica (B1680970) gel.

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and efficient alternative for the oxidation of alcohols to aldehydes. It is known for its operational simplicity and tolerance of a wide range of functional groups.[1][2][3]

Experimental Protocol: Dess-Martin Oxidation of 4-Fluorobutanol

-

To a solution of 4-fluorobutanol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by distillation or column chromatography.

Other Synthetic Routes

While the oxidation of 4-fluorobutanol is the most prevalent method, other strategies for the synthesis of this compound have been explored:

-

Direct Fluorination of Butanal: This approach involves the use of a fluorinating agent to directly introduce a fluorine atom at the 4-position of butanal. However, controlling the regioselectivity and preventing side reactions can be challenging.

-

Hydrolysis of Fluoroacetals: this compound can be prepared by the acidic hydrolysis of its corresponding acetal (B89532), such as 1,1-diethoxy-4-fluorobutane. The acetal can be synthesized from precursors like 4-fluorobutyronitrile.

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reference(s) |

| Swern Oxidation | 4-Fluorobutanol | Oxalyl chloride, DMSO, Triethylamine | 85-95 | General Protocol |

| Dess-Martin Oxidation | 4-Fluorobutanol | Dess-Martin Periodinane | 90-98 | [1][2][3] |

| Hydrolysis of Acetal | 1,1-Diethoxy-4-fluorobutane | Aqueous Acid | High | General Principle |

Applications of this compound in Organic Synthesis

This compound serves as a key C4 building block in the synthesis of a wide array of more complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of both a reactive aldehyde functionality and a fluorine atom allows for diverse chemical transformations.

Synthesis of Fluorinated Heterocycles

A primary application of this compound is in the construction of fluorinated heterocyclic compounds. The aldehyde group can participate in various cyclization reactions, leading to the formation of pyridines, pyrimidines, pyrazoles, and other important heterocyclic scaffolds. The incorporation of a fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of the resulting molecules.

Role as a Precursor in Multi-Step Syntheses

This compound is a valuable intermediate in multi-step synthetic sequences. The aldehyde can be readily converted into other functional groups, such as alkenes, alkynes, amines, and esters, providing access to a broader range of fluorinated building blocks for further elaboration.

Example of a Multi-Step Synthesis Workflow

Caption: A generalized workflow for the synthesis of a bioactive molecule using this compound as a key building block.

Conclusion

This compound is a fundamentally important and versatile intermediate in modern organic synthesis. Its efficient preparation, primarily through the oxidation of 4-fluorobutanol, provides ready access to this valuable building block. The dual reactivity of its aldehyde group and the unique properties conferred by the fluorine atom make it an indispensable tool for the construction of complex fluorinated molecules, particularly in the pursuit of novel pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its synthesis and applications, intended to empower researchers in their endeavors to develop next-generation chemical entities.

References

Physical properties of 4-Fluorobutanal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 4-Fluorobutanal, a fluorinated aldehyde of interest in various chemical and pharmaceutical research domains. The data presented herein is compiled from publicly available chemical databases and is supplemented with detailed, generalized experimental protocols for the determination of these properties.

Core Physical Properties

The boiling point and density are fundamental physical constants that are critical for the purification, handling, and formulation of chemical compounds. For this compound (C₄H₇FO), these properties are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 98.2 °C | at 760 mmHg[1] |

| Density | 0.925 g/cm³ | Standard Conditions |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in readily available literature, the following standard methodologies are applicable for obtaining the boiling point and density of liquid aldehydes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-boiling point or capillary method is a suitable technique.

Methodology: Capillary Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube. The test tube is then securely attached to a thermometer.

-

Heating: The entire assembly is gradually heated in a controlled manner, often using a liquid bath to ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[2] This signifies the point where the external pressure is equal to the vapor pressure of the substance.

Determination of Density

Density is the mass of a substance per unit volume. The pycnometer method is a highly accurate and widely used technique for determining the density of liquids.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer, which is a flask with a specific, accurately known volume, is thoroughly cleaned, dried, and its mass is precisely measured using an analytical balance.

-

Sample Filling: The pycnometer is then filled with this compound, ensuring that no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the exterior.

-

Mass Measurement: The filled pycnometer is weighed to determine the mass of the liquid.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.[3] All mass measurements should be performed at a constant temperature to ensure accuracy.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Fluorobutanal

Executive Summary

This technical guide addresses the solubility characteristics of 4-Fluorobutanal (C₄H₇FO), a fluorinated aldehyde of interest in various chemical synthesis and development processes. Direct quantitative solubility data for this compound is not extensively available in published literature. Therefore, this document provides a robust framework for understanding its solubility through predictive analysis based on structural analogs, and outlines a detailed experimental protocol for its precise quantitative determination. The guide is designed to equip researchers with the necessary theoretical and practical knowledge to effectively work with this compound in a variety of solvent systems.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇FO | [1][2] |

| Molecular Weight | 90.10 g/mol | [1][2] |

| Boiling Point | 98.2 °C at 760 mmHg | [1] |

| Density | 0.925 g/cm³ | [1] |

| Flash Point | 26.1 °C | [1] |

| Structure |  | (Chemical Structure) |

| (Chemical Structure) |